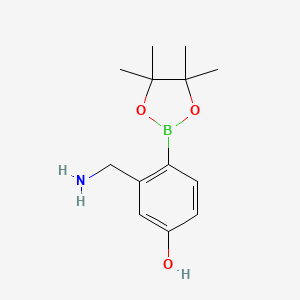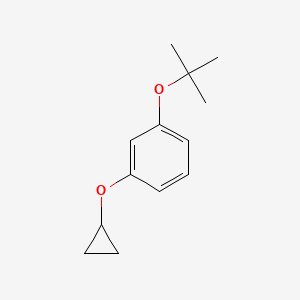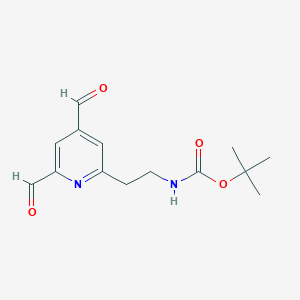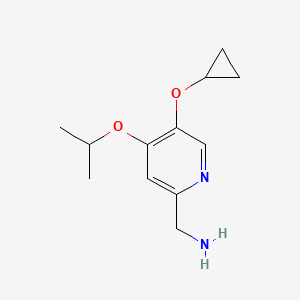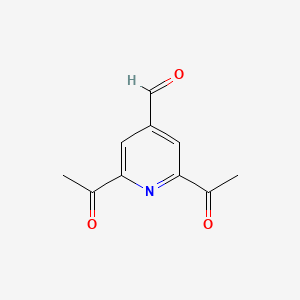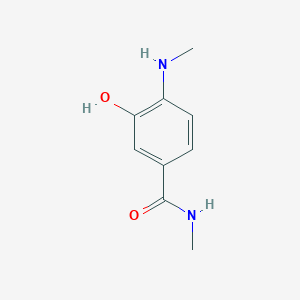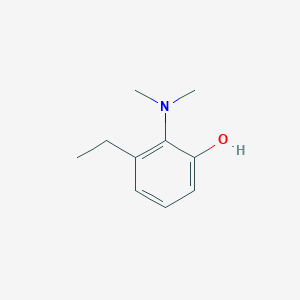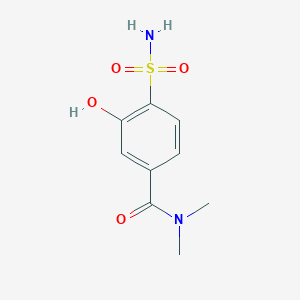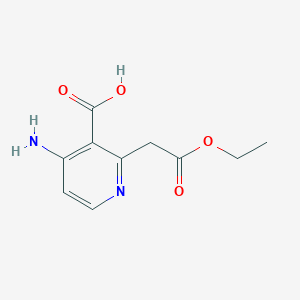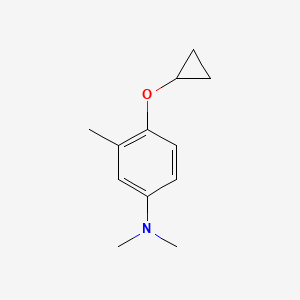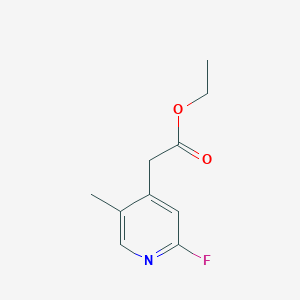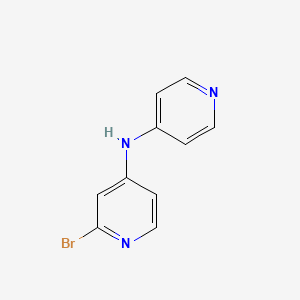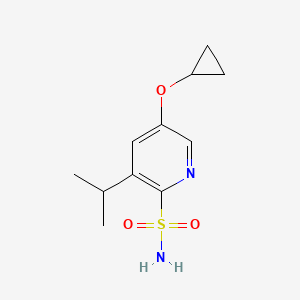
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves the reaction of thiols and amines in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond without the need for additional pre-functionalization and de-functionalization steps . Industrial production methods often utilize this approach due to its cost-effectiveness and reduced waste generation .
Chemical Reactions Analysis
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be compared with other similar sulfonamide compounds, such as:
Sulfanilamide: Known for its antibacterial properties and use in treating bacterial infections.
Sulfonimidates: These compounds are used as precursors for other sulfur-containing compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which includes a cyclopropoxy group and an isopropyl group attached to the pyridine ring, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-5-9(16-8-3-4-8)6-13-11(10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
LXNNBXYDJSTANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
